molecular formula C28H27BGeO2 B12527624 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- CAS No. 664354-90-9

1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)-

Cat. No.: B12527624
CAS No.: 664354-90-9
M. Wt: 479.0 g/mol
InChI Key: HFUBRMKTZSQTCO-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- is a complex organoboron compound. Compounds of this nature often exhibit unique chemical properties due to the presence of boron and germanium atoms, which can be useful in various fields such as organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- typically involves the reaction of a boronic acid derivative with a germanium-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis. They may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired product’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of boron and germanium.

    Reduction: Reduction reactions can convert the compound into lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or germyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can be used as a reagent in organic synthesis, particularly in forming carbon-boron and carbon-germanium bonds.

Biology

In biology, such compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological processes involving boron and germanium.

Medicine

In medicinal chemistry, these compounds could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industry, the compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoboron and organogermanium compounds, such as:

  • 1,3,2-Benzodioxaborole derivatives
  • Triphenylgermyl derivatives
  • Boronic acids and esters

Uniqueness

The uniqueness of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- lies in its specific combination of boron and germanium atoms, which can impart unique chemical properties and reactivity patterns not found in other compounds.

Properties

CAS No.

664354-90-9

Molecular Formula

C28H27BGeO2

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C18H15Ge.C10H12BO2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-10(2,3)7-4-5-8-9(6-7)13-11-12-8/h1-15H;4-6H,1-3H3

InChI Key

HFUBRMKTZSQTCO-UHFFFAOYSA-N

Canonical SMILES

[B]1OC2=C(O1)C=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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